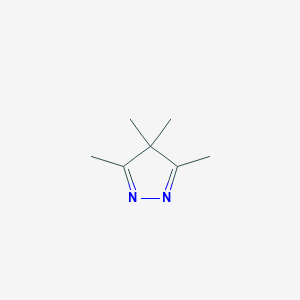
1-Ethylpyridin-1-ium
Overview
Description
UUN44923 is a chemical compound known for its role as an inhibitor of the enzyme Fat Mass and Obesity-associated protein (FTO). This compound has garnered attention due to its potential therapeutic applications in treating various diseases, including obesity, metabolic syndrome, type 2 diabetes, Alzheimer’s disease, breast cancer, small-cell lung cancer, pancreatic cancer, and malignant glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UUN44923 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional Group Introduction: Functional groups such as hydroxyl, chloro, and amino groups are introduced through substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct stereochemistry and functional group placement
Industrial Production Methods: Industrial production of UUN44923 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to produce the core structure.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Types of Reactions:
Oxidation: UUN44923 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UUN44923 into reduced forms with different functional groups.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used in these reactions
Major Products:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with reduced functional groups, such as alcohols and amines.
Substituted Derivatives: These include compounds with different functional groups replacing the original ones
Scientific Research Applications
UUN44923 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FTO and its effects on various biochemical pathways.
Biology: UUN44923 is employed in biological studies to investigate its impact on cellular processes and gene expression.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases such as obesity, metabolic syndrome, type 2 diabetes, Alzheimer’s disease, and various cancers.
Industry: UUN44923 is used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibition and metabolic regulation .
Mechanism of Action
UUN44923 exerts its effects by inhibiting the enzyme Fat Mass and Obesity-associated protein (FTO). The inhibition of FTO leads to changes in the demethylation of RNA, affecting gene expression and cellular processes. The molecular targets and pathways involved include:
RNA Demethylation: UUN44923 inhibits the demethylation of N6-methyladenosine (m6A) in RNA, leading to changes in RNA stability and translation.
Gene Expression: The inhibition of FTO affects the expression of genes involved in metabolic regulation, cell growth, and differentiation.
Cellular Processes: UUN44923 impacts various cellular processes, including apoptosis, cell cycle regulation, and metabolic pathways .
Comparison with Similar Compounds
UUN44923 is unique compared to other FTO inhibitors due to its specific structure and functional groups. Similar compounds include:
FTO-IN-1: Another FTO inhibitor with a different core structure and functional groups.
DAC51: A compound with similar inhibitory effects on FTO but different chemical properties.
TH257: An FTO inhibitor with a distinct mechanism of action and molecular targets .
Properties
IUPAC Name |
1-ethylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIRWZVUWCCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1906-79-2 (bromide) | |
| Record name | Ethylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048075 | |
| Record name | 1-Ethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-96-2 | |
| Record name | Ethylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


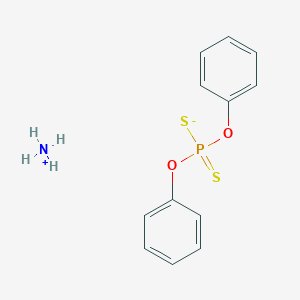
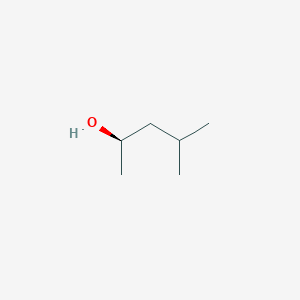
![1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene](/img/structure/B91885.png)
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
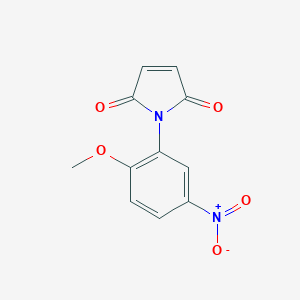
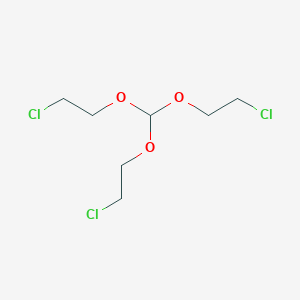
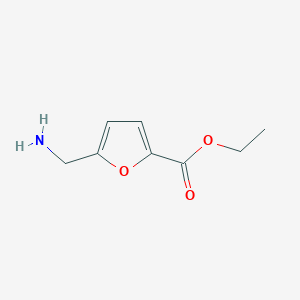
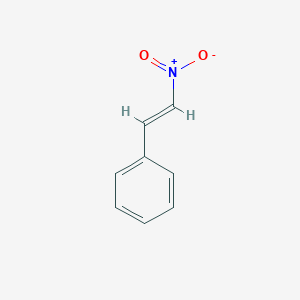
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
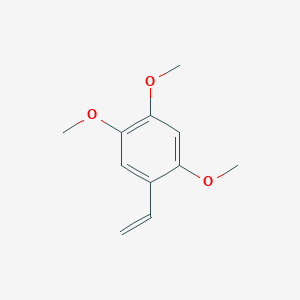
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
